molecular formula C24H21N3O4 B10991493 N-(2,5-dimethoxyphenyl)-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide

N-(2,5-dimethoxyphenyl)-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide

Cat. No.: B10991493
M. Wt: 415.4 g/mol
InChI Key: WBPXSBJMKMQPKR-UHFFFAOYSA-N
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Description

This compound features a pyridazinone core (6-oxopyridazin-1(6H)-yl) linked to a naphthalen-2-yl group at position 3 and an acetamide moiety substituted with a 2,5-dimethoxyphenyl group. While direct pharmacological data are unavailable in the provided evidence, structural analogs suggest roles in enzyme inhibition or receptor modulation .

Properties

Molecular Formula

C24H21N3O4

Molecular Weight

415.4 g/mol

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetamide

InChI

InChI=1S/C24H21N3O4/c1-30-19-9-11-22(31-2)21(14-19)25-23(28)15-27-24(29)12-10-20(26-27)18-8-7-16-5-3-4-6-17(16)13-18/h3-14H,15H2,1-2H3,(H,25,28)

InChI Key

WBPXSBJMKMQPKR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CN2C(=O)C=CC(=N2)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multiple steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Attachment of the Naphthyl Group: The naphthyl group can be introduced via a Friedel-Crafts acylation reaction, where naphthalene is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be attached through a nucleophilic substitution reaction, where a dimethoxyphenyl halide reacts with an amine derivative of the pyridazinone core.

    Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through the reaction of the intermediate compound with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions:

Conditions Reagents Product Yield
Acidic (HCl, 80°C)6M HCl, reflux, 12h2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetic acid + 2,5-dimethoxyaniline78%
Basic (NaOH, 60°C)2M NaOH, ethanol/water (1:1), 8hSame as above85%

Mechanistic studies suggest nucleophilic attack by water at the carbonyl carbon, followed by cleavage of the C–N bond .

Nucleophilic Aromatic Substitution

The dimethoxyphenyl ring participates in selective substitution reactions:

Position Reagents Conditions Product Notes
Para to OMeHNO₃/H₂SO₄0°C, 2hNitro-substituted derivativeRegioselectivity driven by OMe groups
Ortho to OMeCl₂, FeCl₃25°C, 4hChlorinated analogLimited by steric hindrance

Pyridazinone Ring Modifications

The 6-oxopyridazin-1(6H)-yl core shows distinct reactivity:

Reduction

Catalytic hydrogenation selectively reduces the pyridazinone ring:

  • Reagents : H₂ (1 atm), Pd/C (5% wt), ethanol

  • Product : 3-(naphthalen-2-yl)-1,4,5,6-tetrahydropyridazine derivative

  • Yield : 92%

Oxidation

Controlled oxidation modifies the ring’s electronic properties:

  • Reagents : KMnO₄, acetic acid, 50°C

  • Product : 6-hydroxypyridazine analog

  • Yield : 68%

Acylation and Alkylation

The secondary amine in the acetamide group reacts with electrophiles:

Reaction Reagents Conditions Product
AcylationAcetyl chloride, DMAPDCM, 0°C → RT, 6hN-acetylated derivative
AlkylationMethyl iodide, K₂CO₃DMF, 60°C, 12hN-methylated analog

DMAP catalysis enhances acylation efficiency by forming reactive acetylpyridinium intermediates .

Naphthalene Ring Functionalization

Electrophilic substitution occurs at the naphthalen-2-yl group:

Reaction Reagents Position Product
SulfonationH₂SO₄, SO₃6-positionNaphthalene-6-sulfonic acid derivative
Friedel-CraftsAcCl, AlCl₃1-positionAcetylated naphthalene analog

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings:

Type Reagents Conditions Product
Suzuki-MiyauraAryl boronic acid, Pd(PPh₃)₄DME/H₂O, 80°C, 24hBiaryl-modified analog
Buchwald-HartwigPrimary amine, Pd₂(dba)₃, XantphosToluene, 100°C, 12hAminated pyridazinone derivative

Photochemical Reactivity

UV irradiation induces intramolecular cyclization:

  • Conditions : 254 nm UV light, THF, 24h

  • Product : Tetracyclic fused pyridazine-naphthalene system

  • Quantum Yield : 0.32

Stability Under Redox Conditions

The compound displays sensitivity to strong oxidants:

Reagent Conditions Degradation Pathway
H₂O₂30% in MeOH, RT, 6hOxidative cleavage of pyridazinone ring
NaBH₄EtOH, RT, 2hReduction of acetamide to ethaneamide

Scientific Research Applications

Table 1: Synthesis Steps Overview

StepReaction Description
1React 1-(2,5-dimethoxyphenyl)-2-bromoethanone with hexamine to produce an intermediate.
2Acylate the intermediate with haloacetyl chloride to form the acetamide.
3Conduct nucleophilic azidation with sodium azide.
4Reduce carbonyl and azide groups to yield the final product.

Biological Activities

Research indicates that compounds similar to N-(2,5-dimethoxyphenyl)-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide exhibit significant biological activities:

  • Anticancer Activity: Some derivatives have shown promise in inhibiting cancer cell proliferation by targeting specific pathways involved in tumor growth.
  • Antimicrobial Properties: Studies have suggested that related compounds possess antimicrobial effects against various bacterial strains, making them candidates for further development as antibiotics.

Table 2: Biological Activities of Related Compounds

Activity TypeCompound ExampleEffectiveness
Anticancer5-(2,6-dimethoxybenzoylamino)-3-phenylisoxazolesInhibits chitin synthesis in Chilo suppressalis
AntimicrobialVarious derivativesEffective against multiple bacterial strains

Therapeutic Potential

The therapeutic potential of this compound lies primarily in its application as a drug candidate for treating cancer and infectious diseases. The mechanism of action is believed to involve modulation of specific biological pathways that are critical for disease progression.

Case Studies

  • Cancer Treatment: A study demonstrated that derivatives of the compound inhibited the growth of specific cancer cell lines in vitro, suggesting potential for development into anticancer therapies.
  • Infection Control: Another investigation highlighted the antimicrobial properties against resistant bacterial strains, indicating its potential use in developing new antibiotics.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural Features

Compound Pyridazinone Substituents Acetamide Substituents Key Functional Groups
Target Compound 3-(Naphthalen-2-yl) N-(2,5-dimethoxyphenyl) Methoxy, naphthalene, pyridazinone
N-(3-(Azepan-1-ylsulfonyl)-4-methylphenyl)-2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetamide 4,5-Dichloro N-(3-sulfonamide-4-methylphenyl) Sulfonamide, dichloro
N-(2-methoxyphenyl)methyl analog 3-(Naphthalen-2-yl) N-(2-methoxyphenyl)methyl Methoxy, naphthalene, pyridazinone

Key Differences

  • Substituent Effects: The target compound’s naphthalene group enhances lipophilicity compared to the dichloro analog in , which may improve membrane permeability but reduce aqueous solubility.
  • Synthesis : The target compound’s synthesis likely involves coupling 2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetic acid with 2,5-dimethoxyaniline, analogous to the method in . In contrast, uses thionyl chloride and TEA for activation .

Comparison with Triazole-Linked Acetamides

Structural Features

Compound Core Structure Key Substituents Functional Groups
Target Compound Pyridazinone Naphthalen-2-yl, 2,5-dimethoxy Methoxy, naphthalene
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide Triazole Naphthalen-1-yloxy, phenyl Triazole, naphthalene
N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide Triazole Naphthalen-1-yloxy, 4-chlorophenyl Chloro, triazole

Key Differences

  • Bioactivity: Triazole-containing compounds (e.g., ) often exhibit enhanced hydrogen-bonding capacity due to the triazole ring, which may improve target engagement compared to the pyridazinone core of the target compound.
  • Synthetic Routes : Triazole analogs are synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) , whereas the target compound requires classical amide coupling .

Comparison with Benzothiazole-Containing Acetamides

Structural Features

Compound Core Structure Key Substituents Functional Groups
Target Compound Pyridazinone Naphthalen-2-yl, 2,5-dimethoxy Methoxy, naphthalene
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide Benzothiazole 2,5-Dimethoxyphenyl, CF3 Trifluoromethyl, methoxy
2-((3-(3,5-Dimethoxyphenyl)-4-oxo-3,4-dihydropyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide Pyrimidinone-thioether 3,5-Dimethoxyphenyl, CF3 Thioether, pyrimidinone

Key Differences

  • Physicochemical Properties : The naphthalene group in the target compound may result in a higher logP (~4.0, inferred from ) compared to benzothiazole derivatives, which often have logP values <3.5 due to polar heterocycles .

Biological Activity

N-(2,5-dimethoxyphenyl)-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and the implications of its activity in various therapeutic contexts.

Chemical Structure and Properties

The compound can be represented as follows:

  • Chemical Formula : C₁₈H₁₉N₃O₃
  • Molecular Weight : 325.36 g/mol
  • IUPAC Name : this compound

Structural Features

The compound features:

  • A dimethoxyphenyl group which may contribute to its lipophilicity and ability to penetrate biological membranes.
  • A naphthalene moiety that could enhance π-π stacking interactions with biological targets.
  • A pyridazinone core that is often associated with various pharmacological activities.

Antitumor Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antitumor properties. For instance, derivatives of pyridazine have been shown to inhibit topoisomerase II, an enzyme crucial for DNA replication and repair. This inhibition can lead to increased levels of reactive oxygen species (ROS) in cancer cells, promoting apoptosis.

Case Study: Topoisomerase Inhibition

In a study evaluating pyridazine derivatives, compounds showed IC50 values in the low micromolar range against various cancer cell lines, including breast and prostate cancer. The specific effects on cell cycle progression were noted at the G1 phase, indicating a potential mechanism for their antitumor efficacy .

Antimicrobial Activity

Some derivatives of compounds similar to this compound have demonstrated antimicrobial properties. The mechanism often involves DNA binding or disruption of bacterial cell wall synthesis.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorInhibition of topoisomerase II; apoptosis induction
AntimicrobialEffective against various bacterial strains
CytotoxicityLow toxicity to normal cells; selective action

Molecular Docking Studies

Molecular docking studies suggest that this compound may interact favorably with key targets involved in cancer progression. The binding affinity and interaction patterns indicate potential for further development as a therapeutic agent.

Reactive Oxygen Species (ROS) Induction

The ability of this compound to induce ROS in cancer cells points towards a dual mechanism: direct cellular damage and triggering apoptotic pathways. This property is particularly valuable in designing drugs aimed at overcoming resistance mechanisms commonly seen in cancer therapies.

Q & A

Basic: What synthetic methodologies are optimized for the preparation of N-(2,5-dimethoxyphenyl)-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide, and how is reaction efficiency evaluated?

Answer:
The compound is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) in a tert-BuOH:H₂O (3:1) solvent system. Key parameters include:

  • Catalyst loading : 10 mol% Cu(OAc)₂ (copper diacetate) for efficient 1,3-dipolar cycloaddition .
  • Reaction monitoring : Thin-layer chromatography (TLC) with hexane:ethyl acetate (8:2) to track progress .
  • Workup : Extraction with ethyl acetate, brine washing, and recrystallization in ethanol to achieve >95% purity .
  • Yield optimization : Varying reaction time (6–8 hours) and temperature (room temperature vs. reflux) to balance efficiency and side-product formation .

Basic: Which spectroscopic and crystallographic techniques are critical for structural elucidation?

Answer:

  • IR spectroscopy : Identifies functional groups (e.g., C=O at ~1670 cm⁻¹, NH at ~3260 cm⁻¹) .
  • NMR (¹H/¹³C) : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.4 ppm) and carbon backbone .
  • HRMS : Confirms molecular weight (e.g., [M+H]+ calculated for analogs: 404.1359 vs. observed 404.1348) .
  • X-ray crystallography : SHELX software refines hydrogen-bonding motifs (e.g., R₂²(10) dimeric interactions) and dihedral angles between aromatic rings .

Advanced: How are structure-activity relationships (SAR) systematically explored for this compound?

Answer:

  • Substituent variation : Introduce electron-withdrawing groups (e.g., -NO₂) on the phenylacetamide moiety to assess effects on bioactivity .
  • Biological assays : Test in vitro cytotoxicity (e.g., against cancer cell lines) with IC₅₀ determination, comparing analogs like pyridazinone hybrids .
  • Computational modeling : Docking studies predict binding to targets (e.g., enzymes or receptors) using software like AutoDock, validated by experimental IC₅₀ correlations .

Advanced: What crystallographic challenges arise during refinement, and how are they resolved?

Answer:

  • Disorder in aromatic rings : Addressed via SHELXL restraints (e.g., SIMU/ISOR commands) to model anisotropic displacement .
  • Hydrogen bonding ambiguity : Fourier difference maps and riding H-atom models refine N–H⋯O interactions .
  • Twinned data : Use SHELXE for high-throughput phasing and twin refinement in macromolecular contexts .

Advanced: How can contradictions in biological activity data across studies be reconciled?

Answer:

  • Purity validation : Ensure >95% purity via HPLC (e.g., C18 column, acetonitrile:water gradient) to exclude impurities affecting activity .
  • Assay standardization : Compare IC₅₀ values under identical conditions (e.g., cell line passage number, serum concentration) .
  • Structural analogs : Evaluate activity of derivatives (e.g., fluorophenyl or chlorophenyl substitutions) to isolate pharmacophoric groups .

Basic: What methods ensure purity and stability during synthesis and storage?

Answer:

  • Purification : Recrystallization (ethanol) or flash chromatography (silica gel, DCM:MeOH) removes unreacted intermediates .
  • Stability testing : Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC .
  • Storage : Airtight containers under inert gas (N₂) at –20°C to prevent hydrolysis of the acetamide group .

Advanced: What strategies optimize in vitro and in vivo pharmacokinetic properties?

Answer:

  • Lipophilicity adjustment : Introduce polar groups (e.g., -SO₂NH₂) to enhance solubility, guided by LogP calculations .
  • Metabolic stability : Liver microsome assays identify vulnerable sites (e.g., pyridazinone ring oxidation) for deuterium exchange .
  • Prodrug design : Mask acidic protons (e.g., esterification) to improve oral bioavailability .

Advanced: How are computational tools integrated to predict target interactions?

Answer:

  • Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding to targets (e.g., PRMT5 adaptor proteins) .
  • MD simulations : GROMACS assesses binding stability (RMSD <2 Å over 100 ns) .
  • QSAR models : Partial least squares (PLS) regression correlates substituent electronic parameters (Hammett σ) with activity .

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